3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide
Overview
Description
Thiophene-based analogs, such as the one you mentioned, have been of interest to many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .
Synthesis Analysis
While specific synthesis methods for “3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide” are not available, thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific structure of “3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide” would need to be determined through further analysis.Scientific Research Applications
Synthesis and Antinociceptive Activity
Research has shown that derivatives of thiophene carboxamide, through specific synthetic pathways, exhibit antinociceptive activities. A study detailed the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, highlighting their potential in pain management applications (Shipilovskikh et al., 2020).
Antibiotic and Antibacterial Drugs
The compound has been utilized in the synthesis of new antibiotic and antibacterial drugs. One study focused on preparing derivatives through reactions with various reagents, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
A series of novel thiophene derivatives synthesized from related compounds showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, underscoring their therapeutic potential in treating various disorders (Amr et al., 2010).
Antiproliferative Activity
Research into 2-chlorophenyl carboxamide thienopyridines, related to thiophene carboxamide, indicated their antiproliferative activities, especially against enzymes such as phospholipase C. This suggests a potential application in cancer therapy by targeting specific cellular pathways (van Rensburg et al., 2017).
Antimicrobial Activity
Further studies have demonstrated the antimicrobial efficacy of thiophene carboxamide derivatives. Synthesis and characterization of Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide revealed promising antimicrobial activities, expanding the scope of these compounds in microbial resistance management (Arora et al., 2012).
properties
IUPAC Name |
3-amino-5-thiophen-3-ylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUACLADCKCNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(S2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257563 | |
Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-[2,3'-bithiophene]-5-carboxamide | |
CAS RN |
354812-17-2 | |
Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354812-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SC 514 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 354812-17-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino[2,3′-bithiophene]-5-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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